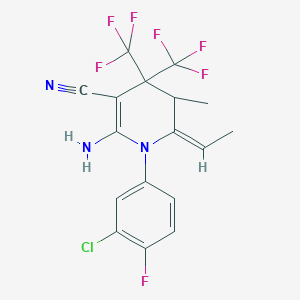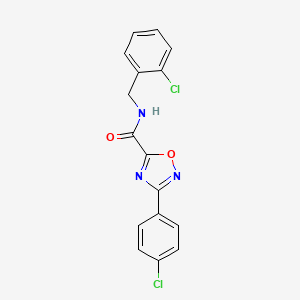![molecular formula C17H13N5O3 B11474916 [5-amino-4-cyano-2-{[(1E)-ethylideneamino]oxy}-2-(4-methoxyphenyl)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11474916.png)
[5-amino-4-cyano-2-{[(1E)-ethylideneamino]oxy}-2-(4-methoxyphenyl)furan-3(2H)-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-AMINO-4-CYANO-2-{[(E)-ETHYLIDENEAMINO]OXY}-2-(4-METHOXYPHENYL)-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, methoxy, and ethylideneamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-AMINO-4-CYANO-2-{[(E)-ETHYLIDENEAMINO]OXY}-2-(4-METHOXYPHENYL)-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the amino, cyano, and methoxy groups through various substitution reactions. The ethylideneamino group is usually introduced via a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-AMINO-4-CYANO-2-{[(E)-ETHYLIDENEAMINO]OXY}-2-(4-METHOXYPHENYL)-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group could yield a nitro compound, while reduction of the cyano group could yield an amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s functional groups may interact with biological molecules, making it a potential candidate for drug development or as a biochemical probe.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: The compound may have applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-AMINO-4-CYANO-2-{[(E)-ETHYLIDENEAMINO]OXY}-2-(4-METHOXYPHENYL)-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in biological activity. The pathways involved would be determined by the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted furans and nitriles, such as:
- 2-(4-METHOXYPHENYL)-3-CYANO-4,5-DIHYDROFURAN
- 2-(5-AMINO-4-CYANO-2-{[(E)-METHYLIDENEAMINO]OXY}-2-(4-METHOXYPHENYL)-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE
Uniqueness
The uniqueness of 2-(5-AMINO-4-CYANO-2-{[(E)-ETHYLIDENEAMINO]OXY}-2-(4-METHOXYPHENYL)-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity
Properties
Molecular Formula |
C17H13N5O3 |
|---|---|
Molecular Weight |
335.32 g/mol |
IUPAC Name |
2-[5-amino-4-cyano-2-[(E)-ethylideneamino]oxy-2-(4-methoxyphenyl)furan-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C17H13N5O3/c1-3-22-25-17(12-4-6-13(23-2)7-5-12)15(11(8-18)9-19)14(10-20)16(21)24-17/h3-7H,21H2,1-2H3/b22-3+ |
InChI Key |
KDDCQOPQGVERPB-HEQWTUPCSA-N |
Isomeric SMILES |
C/C=N/OC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC=NOC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11474835.png)
![N-[1-butyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B11474839.png)
![8-(3,4-dimethylphenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11474842.png)
![3-benzyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11474847.png)
![7-amino-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11474850.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474857.png)
![4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-1-[6-(pyrrolidin-1-yl)pyridazin-3-yl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11474877.png)

![6-(3-fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11474884.png)

![N-{4-acetyl-5-methyl-2-oxo-1-[4-(propan-2-yl)phenyl]-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl}-4-aminobenzenesulfonamide](/img/structure/B11474904.png)
![1-({5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B11474919.png)

![1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(4-methoxyphenyl)methyl]-](/img/structure/B11474926.png)
